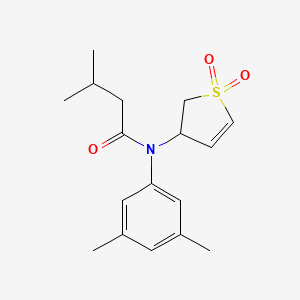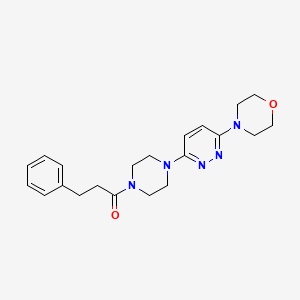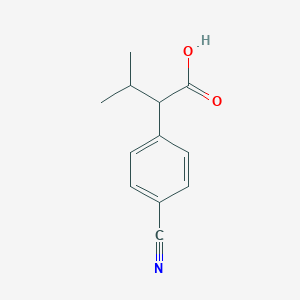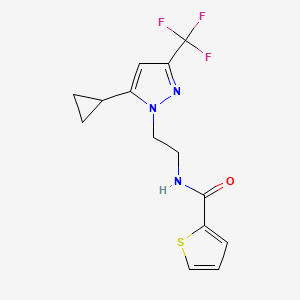
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific aryl-substituted acids or amides with various reagents to introduce additional functional groups or to cyclize the existing structure. For instance, the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was achieved by reacting 2-(4-chlorophenyl)-3-methylbutyric acid with pyridin-2-methylanamine . Similarly, the synthesis of various substituted dihydro-2,4(1H,3H)pyrimidinediones and their analogues was performed by reacting the corresponding β-alanines with urea or potassium thiocyanate . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
Crystal structure determination, such as that performed for N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, can reveal important information about the molecular conformation and intermolecular interactions, such as hydrogen bonds, which stabilize the crystal structure . The molecular complex study of 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide with N,N-dimethyl-4-nitrosoaniline showed hydrogen bonding and π-π* interactions, which could be relevant for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The transformation of related compounds in various conditions can provide insights into the potential reactivity of the compound. For example, the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil showed initial cyclization followed by hydrolysis, influenced by factors such as temperature and soil type . This suggests that the compound of interest may also undergo similar transformations under environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various spectroscopic and computational methods. For instance, extensive spectroscopic investigations of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide provided insights into the structural, thermodynamical, and vibrational characteristics, as well as the influence of methyl groups on amide frequencies . These findings could be extrapolated to predict the properties of the compound of interest.
Relevant Case Studies
While there are no direct case studies on the compound "N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide," the antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide against various fungi and the antibiotic and lipoxygenase inhibitory activity of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides provide examples of the potential applications of structurally similar compounds in pharmacology.
Aplicaciones Científicas De Investigación
Methylglyoxal Research Applications
Research into Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, has shown that it forms advanced glycation end-products (AGEs) in proteins, which are linked to complications in diabetes and neurodegenerative diseases. The study by Nemet, Varga-Defterdarović, and Turk (2006) discusses the formation of MG in foodstuffs and biological systems, its quantification methods, and its potential biological impacts, including degenerative changes in tissues and anticancer activity. This indicates a broad interest in alpha-oxoaldehyde chemistry for understanding disease mechanisms and food science (Nemet, Varga-Defterdarović, & Turk, 2006).
Transformation in Soil
Yih, Swithenbank, and McRae (1970) investigated the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil, showcasing how environmental conditions affect chemical stability and transformations. This type of research is crucial for understanding the environmental fate and impact of agricultural chemicals (Yih, Swithenbank, & McRae, 1970).
Chemical Synthesis and Characterization
The synthesis and characterization of complex organic compounds play a vital role in developing new materials and drugs. Studies focusing on novel synthetic pathways, structural analysis, and the bioactivity of synthesized compounds contribute to advancements in chemistry and pharmacology. For example, the research on bioreductively targeted nitrothienyl prodrugs of combretastatin A-4 by Thomson et al. (2006), demonstrates the process of designing compounds that release active drugs under specific conditions, highlighting the innovative approach in targeted cancer therapy (Thomson et al., 2006).
Anticancer Research
The development of anticancer agents from natural sources, such as the study by Jose et al. (2016), which investigated a novel derivative of myricetin from Mimosa pudica, underscores the ongoing search for new therapeutic compounds. Such research is essential for discovering potential treatments for various cancers, through both in vitro and in vivo studies (Jose et al., 2016).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-12(2)7-17(19)18(15-5-6-22(20,21)11-15)16-9-13(3)8-14(4)10-16/h5-6,8-10,12,15H,7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOONOMNFKJNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)




![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)


![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)
![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)
![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)
